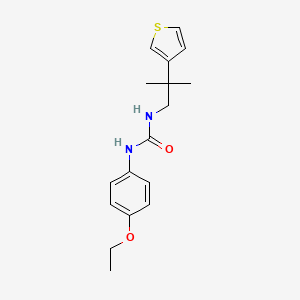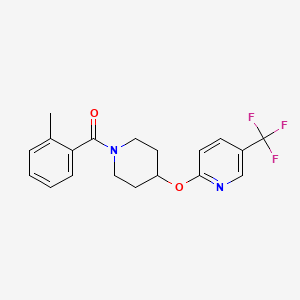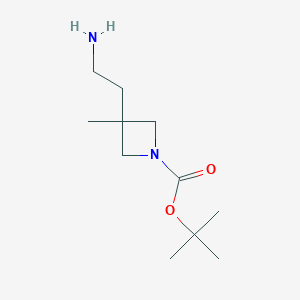
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as ETPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of urea derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. In
Scientific Research Applications
Acetylcholinesterase Inhibitor Potential
- Acetylcholinesterase Inhibitors: A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, showing potential for antiacetylcholinesterase activity. This research is significant as it suggests the potential of urea derivatives in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Chemical Synthesis and Modifications
- Directed Lithiation: Smith, El‐Hiti, & Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, revealing insights into the chemical modification processes of urea derivatives. This research is essential for developing novel urea-based compounds with tailored properties (Smith, El‐Hiti, & Alshammari, 2013).
Pharmacological Investigations
Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) investigated trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, a crucial study in the context of developing treatments for obesity and metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Anticancer Investigations
Mustafa, Perveen, & Khan (2014) synthesized several urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated their anticancer activities. Such studies are critical for discovering new chemotherapeutic agents (Mustafa, Perveen, & Khan, 2014).
Antiparkinsonian Activity
Azam, Alkskas, & Ahmed (2009) designed and synthesized urea and thiourea derivatives for evaluating their antiparkinsonian activities. These findings are significant for developing new therapeutic agents for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Material Science and Industrial Applications
- Corrosion Inhibitor for Mild Steel: Bahrami & Hosseini (2012) investigated urea derivatives as inhibitors for mild steel corrosion in acid solutions. This research is vital for industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).
Biological and Agricultural Applications
- Cytokinin-like Activity: Ricci & Bertoletti (2009) discussed urea derivatives with cytokinin-like activity, crucial for plant morphogenesis studies and agricultural applications (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-21-15-7-5-14(6-8-15)19-16(20)18-12-17(2,3)13-9-10-22-11-13/h5-11H,4,12H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBFTBMKCJMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2441455.png)


![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)

![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)
![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)
